molecular formula C16H12O4 B1673546 Formononetin CAS No. 485-72-3

Formononetin

Cat. No.: B1673546
CAS No.: 485-72-3
M. Wt: 268.26 g/mol
InChI Key: HKQYGTCOTHHOMP-UHFFFAOYSA-N
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Description

Formononetin is an O-methylated isoflavone, a type of naturally occurring organic compound. It is predominantly found in leguminous plants and herbs such as red clover (Trifolium pratense), green beans, lima beans, and soy. This compound is known for its phytoestrogenic properties, meaning it can mimic the effects of estrogen in the body. This compound has garnered significant attention due to its potential therapeutic benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Formononetin is a secondary metabolite of flavonoids abundant in legumes and graminaceous plants such as Astragalus mongholicus Bunge and Avena sativa L . It has been found to have profound anti-inflammatory and antioxidant potential .

Target of Action

This compound’s primary targets include various transcription factors and growth-factor-mediated oncogenic pathways . It also targets the low-density lipoprotein receptor-associated protein 1 (LRP1) and receptors for advanced glycation-end products (RAGE)/nuclear transcription factor-κB (NF-κB) inflammatory pathway .

Mode of Action

This compound interacts with its targets to modulate numerous signaling pathways. It induces cell apoptosis through the intrinsic pathway involving Bax, Bcl-2, and caspase-3 proteins . It also causes cell cycle arrest by regulating mediators like cyclin A, cyclin B1, and cyclin D1 . Furthermore, it suppresses cell proliferation through the activation of signal transducer and activator of transcription (STAT), phosphatidylinositol 3-kinase/protein kinase-B (PI3K/AKT), and mitogen-activated protein kinase (MAPK) signaling pathways . It inhibits cell invasion by regulating growth factors vascular endothelial growth factor (VEGF) and Fibroblast growth factor 2 (FGF2), and matrix metalloproteinase (MMP)-2 and MMP-9 proteins .

Biochemical Pathways

This compound affects several biochemical pathways. It stimulates the activation of the Nrf2 pathway, producing the majority of cytoprotective proteins . These processes regulate the transcription of antioxidant genes (such as SOD and GSH-Px) through a series of biochemical cascades, thereby alleviating neuroinflammation and playing a neuroprotective role .

Pharmacokinetics

It’s known that these properties are key characteristics for evaluating whether small-molecule drugs can be used as new drugs .

Result of Action

This compound’s action results in molecular and cellular effects such as anti-inflammation, antioxidation, and anticancer effects . It has shown potential in the prevention and treatment of cancers, neurological diseases, fibrotic diseases, allergic diseases, metabolic diseases, cardiovascular diseases, gastrointestinal diseases, and autoimmune diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the traditional application of botanical drugs and their active ingredients, including this compound, has been a top priority when researchers tap into modern medicine .

Biochemical Analysis

Biochemical Properties

Formononetin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound modulates signaling pathways by interacting with proteins such as Bax, Bcl-2, and caspase-3, which are involved in apoptosis. It also affects cell cycle regulators like cyclin A, cyclin B1, and cyclin D1 . Additionally, this compound interacts with growth factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF2), as well as matrix metalloproteinases (MMP-2 and MMP-9), thereby inhibiting cell invasion .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It induces apoptosis in cancer cells by activating intrinsic pathways involving Bax, Bcl-2, and caspase-3 proteins . This compound also causes cell cycle arrest by regulating mediators like cyclin A, cyclin B1, and cyclin D1 . Furthermore, it suppresses cell proliferation through the activation of signaling pathways such as the signal transducer and activator of transcription (STAT), phosphatidylinositol 3-kinase/protein kinase-B (PI3K/AKT), and mitogen-activated protein kinase (MAPK) pathways . These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to estrogen receptors, modulating gene expression and exerting estrogen-like activities . This compound also inhibits the activity of enzymes involved in signal transduction, such as topoisomerase I and II, and proteases . Additionally, it influences mitochondrial permeability and inhibits tumor-induced angiogenesis by regulating growth factors and matrix metalloproteinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease with prolonged exposure . Long-term studies have demonstrated that this compound can induce sustained apoptosis and cell cycle arrest in cancer cells . At low concentrations, this compound has been reported to stimulate cell proliferation in certain cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to reduce tumor growth and improve glucose tolerance and insulin sensitivity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes various metabolic transformations, including hydroxylation, demethylation, and reduction reactions . These metabolic processes are facilitated by enzymes such as cytochrome P450 . This compound’s metabolites, including dihydrothis compound and equol, also exhibit biological activity and contribute to its overall effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cell, this compound can bind to proteins and accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can localize to the nucleus, where it modulates gene expression by binding to estrogen receptors . This compound can also accumulate in the mitochondria, influencing mitochondrial permeability and inducing apoptosis . Additionally, it may localize to the cytoplasm, where it interacts with various signaling molecules and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formononetin can be synthesized through various chemical reactions. One common method involves the methylation of daidzein, another isoflavone. The reaction typically uses methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from plant materials. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Formononetin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce this compound-3’-sulphonate, a water-soluble derivative with enhanced bioavailability.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate.

Major Products:

Scientific Research Applications

Formononetin has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various bioactive compounds.

    Biology: Studied for its role in modulating cellular signaling pathways and gene expression.

    Medicine: Investigated for its potential therapeutic effects against cancer, cardiovascular diseases, and neurodegenerative disorders. This compound has shown promise in promoting apoptosis (programmed cell death) in cancer cells and reducing inflammation.

    Industry: Utilized in the development of dietary supplements and functional foods due to its health benefits .

Comparison with Similar Compounds

Formononetin is often compared with other isoflavones such as:

This compound’s unique structural features and diverse biological activities make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQYGTCOTHHOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022311
Record name Formononetin
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Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Formononetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

485-72-3
Record name Formononetin
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Record name Formononetin
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Record name Formononetin
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Record name Formononetin
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Record name 7-hydroxy-3-(4-methoxyphenyl)-4-benzopyrone
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Record name FORMONONETIN
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Record name Formononetin
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URL http://www.hmdb.ca/metabolites/HMDB0005808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 - 258 °C
Record name Formononetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Another known approach used for the synthesis of formononetin is the general method involving the addition of one carbon to 2-hydroxydeoxybenzoins and their cyclization to form isoflavones. The method introduced by Andrew Pelter (Pelter, Andrew, et al., Synthesis, 5:326 (1976)) involves the reaction of 2-hydroxydeoxybenzoins with N,N-dimethylformamide dimethylacetal (dimethoxydimethyl aminomethane) (two equivalents) in dry benzene. Refluxing a mixture of 2,4-dihydroxy-4'-methoxydeoxybenzoin with N,N-dimethylformamide dimethyl acetal in dry benzene for 4 hours gave formononetin in 85% yield. However, the use of the expensive reagent, N,N-dimethylformamide dimethyl acetal and dry benzene as solvent makes this an unattractive method for the commercial production of formononetin.
[Compound]
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2-hydroxydeoxybenzoins
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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